N-(5-chloro-2-methylphenyl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide
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Description
N-(5-chloro-2-methylphenyl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide is a useful research compound. Its molecular formula is C16H16ClN3O2S and its molecular weight is 349.83. The purity is usually 95%.
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Biological Activity
N-(5-chloro-2-methylphenyl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
The compound's molecular formula is C16H16ClN3O2S with a molecular weight of 349.8 g/mol. Its structure features a thiazine ring fused with a pyrimidine moiety, which is known to influence its biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₆H₁₆ClN₃O₂S |
Molecular Weight | 349.8 g/mol |
CAS Number | 1396758-81-8 |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
- Formation of the Thiazine Ring : Utilizing appropriate thiazole derivatives and amines.
- Substitution Reactions : Incorporating the chloro and methyl groups through nucleophilic substitution.
- Carboxamide Formation : Finalizing the structure by converting carboxylic acid derivatives into amides.
Antimicrobial Properties
Recent studies have indicated that compounds similar in structure to N-(5-chloro-2-methylphenyl)-7-methyl-6-oxo have shown significant antimicrobial activity against various pathogens. For instance:
- Minimum Inhibitory Concentration (MIC) : Some derivatives have demonstrated MIC values as low as 0.21 μM against Pseudomonas aeruginosa and Escherichia coli .
This suggests that the compound may possess potent antibacterial properties worthy of further exploration.
Cytotoxicity and Anticancer Activity
In vitro studies have revealed promising cytotoxic effects against cancer cell lines. For example, compounds with similar thiazine structures exhibited significant inhibition of cell proliferation in various cancer models . The mechanism often involves:
- Induction of Apoptosis : Activation of intrinsic apoptotic pathways leading to cell death.
- Inhibition of Key Enzymes : Targeting enzymes essential for cancer cell survival.
The proposed mechanism of action for N-(5-chloro-2-methylphenyl)-7-methyl-6-oxo includes:
- Enzyme Inhibition : Binding to active sites of crucial enzymes such as DNA gyrase and MurD.
- Formation of Hydrogen Bonds : Stabilizing interactions with amino acid residues in the enzyme active sites .
Study on Antimicrobial Efficacy
A comparative study assessed the antimicrobial efficacy of various thiazine derivatives against common bacterial strains. The results indicated that those with similar structural motifs to N-(5-chloro-2-methylphenyl)-7-methyl-6-oxo exhibited superior activity compared to traditional antibiotics .
Cancer Therapy Research
Research focusing on the anticancer potential of thiazine derivatives highlighted their ability to inhibit tumor growth in xenograft models. The compounds were shown to reduce tumor size significantly compared to control groups .
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-7-methyl-6-oxo-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2S/c1-9-3-4-12(17)5-13(9)19-14(21)11-7-20-15(22)10(2)6-18-16(20)23-8-11/h3-6,11H,7-8H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROKGWXWWKIPNAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2CN3C(=O)C(=CN=C3SC2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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